

# Pitavastatin-d5 Sodium Salt: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Pitavastatin-d5 Sodium Salt

Cat. No.: B15143890

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This guide provides an in-depth technical overview of **Pitavastatin-d5 Sodium Salt**, a deuterated analog of the cholesterol-lowering drug Pitavastatin. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering comprehensive data on its chemical properties, analytical methodologies, and biological context.

## Core Compound Information

CAS Number: While a specific CAS number for **Pitavastatin-d5 Sodium Salt** is not publicly available, the non-deuterated forms are referenced as follows:

- Pitavastatin Sodium (unlabelled): 574705-92-3[1][2][3]
- Pitavastatin Free Acid (unlabelled): 147511-69-1[4]

Synonyms:

- (3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinoliny]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt
- (+)-(3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt
- NK 104-d5 Sodium Salt

## Quantitative Data

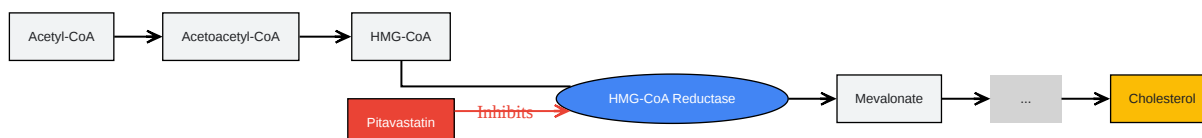
The following table summarizes the key quantitative data for **Pitavastatin-d5 Sodium Salt**, compiled from various sources.

Property	Value	Source
Molecular Formula	C <sub>25</sub> H <sub>18</sub> D <sub>5</sub> FNNaO <sub>4</sub>	LGC Standards
Molecular Weight	448.47 g/mol	LGC Standards
Purity (by HPLC)	>95%	LGC Standards
Storage Temperature	-20°C	LGC Standards
Physical Form	Neat	LGC Standards
Deuterium Incorporation	d5	LGC Standards

## Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin, like other statins, functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[5][6] The inhibition of this pathway in the liver leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.

Below is a diagram illustrating the HMG-CoA reductase pathway and the inhibitory action of Pitavastatin.



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## HMG-CoA Reductase Pathway Inhibition by Pitavastatin

# Experimental Protocol: Quantification of Pitavastatin in Human Plasma by LC-MS/MS

The following is a representative protocol for the quantification of Pitavastatin in a biological matrix, adapted from established methodologies for the non-deuterated compound.<sup>[7][8][9][10]</sup>

**Pitavastatin-d5 Sodium Salt** is an ideal internal standard for such assays.

1. Objective: To determine the concentration of Pitavastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Materials and Reagents:

- Pitavastatin analytical standard
- **Pitavastatin-d5 Sodium Salt** (as internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (blank)

3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Protein Precipitation):

- Pipette 100 µL of human plasma into a microcentrifuge tube.

- Add 20  $\mu\text{L}$  of the internal standard working solution (**Pitavastatin-d5 Sodium Salt** in methanol).
- Add 300  $\mu\text{L}$  of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu\text{L}$  of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

#### 5. LC-MS/MS Conditions:

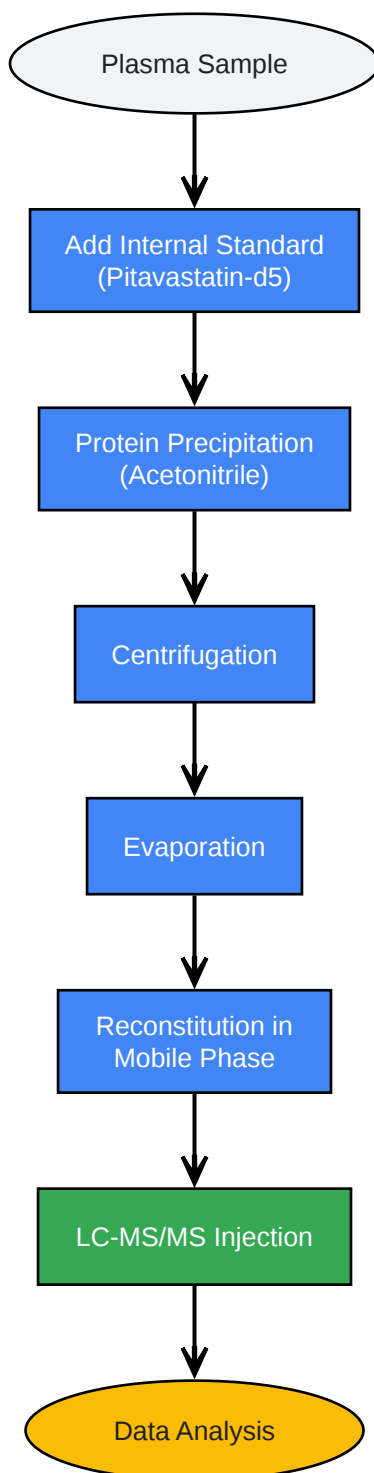
- HPLC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5  $\mu\text{m}$ )
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min
- Injection Volume: 5  $\mu\text{L}$
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM)
  - Pitavastatin Transition:  $m/z$  422.2  $\rightarrow$  290.1
  - Pitavastatin-d5 Transition:  $m/z$  427.2  $\rightarrow$  295.1 (example transition, requires optimization)

#### 6. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

- Determine the concentration of Pitavastatin in the plasma samples by interpolating their peak area ratios from the calibration curve.

The workflow for this experimental protocol is depicted in the following diagram.



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### Experimental Workflow for Pitavastatin Quantification

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